molecular formula C14H13F3N2O2 B10905490 Methyl 1-(2-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

Methyl 1-(2-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B10905490
M. Wt: 298.26 g/mol
InChI Key: ZLVQDWLQNCZFTC-UHFFFAOYSA-N
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Description

Methyl 1-(2-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a compound that has garnered significant interest in the fields of chemistry and pharmaceuticals. This compound is characterized by the presence of a trifluoromethyl group, which is known for its influence on the chemical and physical properties of molecules. The trifluoromethyl group is often incorporated into compounds to enhance their stability, lipophilicity, and metabolic resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 2-methylbenzyl bromide with 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 1-(2-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s stability and lipophilicity make it a valuable tool in biological studies, including enzyme inhibition and receptor binding assays.

    Medicine: Its potential as a pharmaceutical intermediate is explored in the development of drugs with improved metabolic stability and bioavailability.

    Industry: The compound is utilized in the production of agrochemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of Methyl 1-(2-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The compound may inhibit or activate specific pathways, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(2-methylbenzyl)-5-(difluoromethyl)-1H-pyrazole-3-carboxylate
  • Methyl 1-(2-methylbenzyl)-5-(chloromethyl)-1H-pyrazole-3-carboxylate
  • Methyl 1-(2-methylbenzyl)-5-(bromomethyl)-1H-pyrazole-3-carboxylate

Uniqueness

Methyl 1-(2-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct properties such as increased metabolic stability, lipophilicity, and resistance to enzymatic degradation. These characteristics make it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C14H13F3N2O2

Molecular Weight

298.26 g/mol

IUPAC Name

methyl 1-[(2-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylate

InChI

InChI=1S/C14H13F3N2O2/c1-9-5-3-4-6-10(9)8-19-12(14(15,16)17)7-11(18-19)13(20)21-2/h3-7H,8H2,1-2H3

InChI Key

ZLVQDWLQNCZFTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C(=CC(=N2)C(=O)OC)C(F)(F)F

Origin of Product

United States

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